Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate is a fluorinated organic compound known for its unique chemical properties. This compound is part of a class of chemicals known as perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability, resistance to heat, and hydrophobic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate typically involves the esterification of heptanol with 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces perfluorinated carboxylic acids.
Reduction: Yields perfluorinated alcohols.
Substitution: Results in various substituted perfluorinated esters.
Wissenschaftliche Forschungsanwendungen
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated polymers and surfactants.
Biology: Employed in studies related to cell membrane permeability and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Wirkmechanismus
The mechanism of action of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the behavior of nearby molecules. This compound can disrupt lipid bilayers, making it useful in studies of membrane dynamics. Additionally, its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate stands out due to its specific chain length and the number of fluorine atoms, which confer unique properties such as higher thermal stability and greater hydrophobicity compared to similar compounds. These characteristics make it particularly valuable in applications requiring extreme conditions and robust performance.
Eigenschaften
CAS-Nummer |
118663-63-1 |
---|---|
Molekularformel |
C15H16F14O2 |
Molekulargewicht |
494.26 g/mol |
IUPAC-Name |
heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate |
InChI |
InChI=1S/C15H16F14O2/c1-2-3-4-5-6-7-31-9(30)8(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h8H,2-7H2,1H3 |
InChI-Schlüssel |
UIGIAKVJCWQVAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.